Home > Products > Screening Compounds P36014 > N-Methylnorbuprenorphine 3-Methyl Ether
N-Methylnorbuprenorphine 3-Methyl Ether - 16196-70-6

N-Methylnorbuprenorphine 3-Methyl Ether

Catalog Number: EVT-1173623
CAS Number: 16196-70-6
Molecular Formula: C27H39NO4
Molecular Weight: 441.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Quercetin

Compound Description: Quercetin is a naturally occurring flavonoid compound with a wide range of biological activities, including anti-inflammatory, antioxidant, and potential anti-cancer effects. []

8MQPM (8-Methyl Quercetin Pentamethyl Ether)

Compound Description: 8MQPM is a permethylated derivative of quercetin, exhibiting potent anti-angiogenic effects in human microvascular endothelial cells. [] This compound shows greater efficacy than quercetin in inhibiting angiogenesis both in vitro and ex vivo. []

Quercetin-3-methyl Ether (Q3ME)

Compound Description: Q3ME is a natural flavonoid compound that exhibits chemopreventive activity against esophageal cancer. [] It interacts with and inhibits the kinase activities of AKT and ERKs, key proteins involved in cancer initiation and progression. []

Betuletol 3-methyl ether (BME)

Compound Description: BME is a natural phenylbenzo-γ-pyrone that inhibits cell proliferation in human tumor cell lines and induces apoptotic cell death, particularly in HL-60 cells. [] BME causes G2-M phase cell cycle arrest, inhibits tubulin polymerization, and influences the sphingomyelin and MAPK pathways. []

3-Methyl-4-trifluoromethylaniline

Compound Description: This compound is primarily metabolized through N-acetylation, methyl group C-oxidation (leading to benzyl alcohol and benzoic acid derivatives), and ortho-hydroxylation. [] Notably, it exhibits a high degree of futile N-deacetylation and re-acetylation. []

3-Methyl-4-trifluoromethylacetanilide

Compound Description: This compound shows a nearly identical metabolic profile to 3-Methyl-4-trifluoromethylaniline, including a high level of futile N-deacetylation and re-acetylation. []

Isoeugenol Methyl Ether (IEME)

Compound Description: IEME is synthesized from eugenol through a green chemistry process involving O-methylation and isomerization using dimethyl carbonate and a phase transfer catalyst (PEG-800). []

Source and Classification

N-Methylnorbuprenorphine 3-Methyl Ether is synthesized from buprenorphine through specific chemical modifications. Opioids like buprenorphine are classified based on their chemical structure and pharmacological effects. This compound falls under the category of mixed opioid agonists-antagonists, exhibiting both agonistic and antagonistic properties at different opioid receptors, particularly the mu-opioid receptor.

Synthesis Analysis

The synthesis of N-Methylnorbuprenorphine 3-Methyl Ether involves several key steps:

  1. Starting Material: The synthesis begins with buprenorphine or its derivatives, such as norbuprenorphine.
  2. Demethylation Process: A crucial step is the O-demethylation of the 3-methyl ether group, which can be achieved using potassium hydroxide at elevated temperatures (up to 200 °C) to yield the desired phenolic compound .
  3. Use of Alkali Metal Borohydride: The process may also involve alkali metal borohydride in a solvent system like 2-methyltetrahydrofuran, typically performed at temperatures ranging from room temperature to reflux conditions .
  4. Purification: The final product can be purified through crystallization from suitable solvents, enhancing yield and purity .

These methods ensure that the synthesis is efficient while maintaining safety and environmental considerations.

Molecular Structure Analysis

The molecular structure of N-Methylnorbuprenorphine 3-Methyl Ether can be described as follows:

  • Molecular Formula: C₂₁H₂₉N₃O₃
  • Molecular Weight: Approximately 357.47 g/mol
  • Structural Features:
    • It contains a phenolic hydroxyl group, which plays a critical role in its pharmacological activity.
    • The presence of a methyl ether group affects its lipophilicity and receptor binding properties.

The compound's three-dimensional conformation allows it to interact effectively with opioid receptors, influencing its agonistic or antagonistic effects depending on the receptor subtype.

Chemical Reactions Analysis

N-Methylnorbuprenorphine 3-Methyl Ether participates in various chemical reactions typical for semi-synthetic opioids:

  1. Receptor Binding Studies: The compound can undergo conformational changes upon binding to mu-opioid receptors, influencing its efficacy as an agonist or antagonist.
  2. Metabolic Reactions: In biological systems, it may undergo metabolic transformations mediated by cytochrome P450 enzymes, leading to various metabolites that could exhibit different pharmacological profiles.
  3. Degradation Pathways: Understanding the degradation pathways is crucial for determining shelf life and stability in pharmaceutical formulations.

These reactions are vital for understanding both the therapeutic potential and safety profile of N-Methylnorbuprenorphine 3-Methyl Ether.

Mechanism of Action

The mechanism of action of N-Methylnorbuprenorphine 3-Methyl Ether primarily involves:

  • Mu-Opioid Receptor Agonism: It binds to mu-opioid receptors, producing analgesic effects similar to those of morphine but with a lower risk of respiratory depression.
  • Kappa-Opioid Receptor Antagonism: The compound may also act as an antagonist at kappa-opioid receptors, potentially reducing dysphoria associated with other opioids.

This dual action contributes to its therapeutic efficacy while minimizing some adverse effects commonly seen with full agonists.

Physical and Chemical Properties Analysis

N-Methylnorbuprenorphine 3-Methyl Ether exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents like methanol and ethanol but has limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a defined range characteristic of similar compounds.

These properties are essential for formulation development and ensuring consistent therapeutic performance.

Applications

N-Methylnorbuprenorphine 3-Methyl Ether has several significant applications in scientific research and medicine:

  1. Pain Management: Due to its analgesic properties, it can be utilized in managing chronic pain conditions.
  2. Opioid Dependence Treatment: Its mixed agonist-antagonist profile makes it suitable for treating opioid addiction by mitigating withdrawal symptoms without producing intense euphoria.
  3. Research Tool: It serves as a valuable tool in pharmacological studies aimed at understanding opioid receptor interactions and developing new analgesics with improved safety profiles.
Introduction to N-Methylnorbuprenorphine 3-Methyl Ether

Chemical Identity and Structural Characterization

N-Methylnorbuprenorphine 3-Methyl Ether (chemical name: (S)-2-((4R,4aS,6R,7R,7aR,12bS)-7,9-dimethoxy-3-methyl-1,2,3,4,5,6,7,7a-octahydro-4a,7-ethano-4,12-methanobenzofuro[3,2-e]isoquinolin-6-yl)-3,3-dimethylbutan-2-ol) is a structurally modified derivative of the opioid buprenorphine. Its molecular formula is C₂₇H₃₉NO₄, corresponding to a molecular weight of 441.6 g/mol. The compound features a complex hexacyclic morphinan core characteristic of opioid alkaloids, with specific modifications at two critical sites: methylation of the phenolic hydroxyl group at position 3 (yielding a methyl ether) and replacement of the N-cyclopropylmethyl group with an N-methyl substituent. These alterations significantly alter its physicochemical properties and receptor interactions compared to its parent compounds [4] [7].

The stereochemical configuration is defined by multiple chiral centers, with absolute configurations specified as 4R,4aS,6R,7R,7aR,12bS. This stereochemistry is essential for its interaction with opioid receptors. The canonical SMILES representation is CC(C)(C)C(C)(C1CC23CCC1(C4C25CCNC3CC6=C5C(=C(C=C6)OC)O4)OC, and its isomeric SMILES notation includes stereodescriptors: CC(C)(C)C(C)([C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN[C@@H]3CC6=C5C(=C(C=C6)OC4)OC)O. The InChIKey (GUFHEIAUPRGDNQ-ALONWEKESA-N) provides a unique identifier for database retrieval and computational studies [4] [7].

Table 1: Key Identifiers of N-Methylnorbuprenorphine 3-Methyl Ether

PropertyValue
Chemical Name(S)-2-((4R,4aS,6R,7R,7aR,12bS)-7,9-dimethoxy-3-methyl-1,2,3,4,5,6,7,7a-octahydro-4a,7-ethano-4,12-methanobenzofuro[3,2-e]isoquinolin-6-yl)-3,3-dimethylbutan-2-ol
CAS Registry Number16196-70-6
Molecular FormulaC₂₇H₃₉NO₄
Molecular Weight441.6 g/mol
InChIKeyGUFHEIAUPRGDNQ-ALONWEKESA-N
Canonical SMILESCC(C)(C)C(C)(C1CC23CCC1(C4C25CCNC3CC6=C5C(=C(C=C6)OC)O4)OC
Storage SpecificationsAmbient temperature

Analytically, this compound serves primarily as a reference standard in chromatographic methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its structural rigidity and lipophilicity (log P ≈ 4.2, predicted) necessitate specific mobile-phase optimization for resolution from related morphinans. In mass spectrometry, it typically exhibits a protonated molecular ion ([M+H]⁺) at m/z 442.3, with diagnostic fragments at m/z 414.3 (loss of C₂H₄), 396.3 (further dehydration), and 340.3 (cleavage of the C6 side chain) [7].

Historical Development in Opioid Analogue Research

The synthesis of N-Methylnorbuprenorphine 3-Methyl Ether is rooted in systematic efforts to modify the morphinan scaffold for enhanced pharmacological control. Its development parallels key milestones in opioid analogue research:

  • Diels-Alder Adduct Foundations (1930s–1960s): Early work by Sandermann and Schöpf demonstrated that thebaine (a natural morphinan-6,8-diene) undergoes [4+2] cycloadditions with dienophiles like maleic anhydride, forming 6,14-etheno-bridged compounds. This reaction created the rigid "bentley compound" scaffold later exploited in buprenorphine design [9].
  • Oripavine Era (1960s–1980s): Oripavine, lacking the thebaine’s 3-methoxy group, became a preferred starting material for C19-functionalization. Bentley and Hardy’s synthesis of etorphine and diprenorphine highlighted the role of N-substituents in tuning agonist/antagonist balance. Buprenorphine emerged from this work as a partial agonist with N-cyclopropylmethyl and C6-tert-butyl groups [9].
  • Metabolite Interception Strategy (1990s–present): Norbuprenorphine, identified as a major CYP3A4 metabolite of buprenorphine, became a synthetic target due to its high mu-opioid receptor affinity. N-Methylnorbuprenorphine 3-Methyl Ether represents a deliberate deviation from natural metabolism—introducing an N-methyl group to block oxidative N-dealkylation and a 3-methyl ether to enhance stability and lipophilicity [6] [8].

This compound exemplifies "metabolite analog design," where metabolic pathways are preemptively altered through synthetic chemistry. Unlike deuterated buprenorphine (which reduces norbuprenorphine formation via kinetic isotope effects), N-Methylnorbuprenorphine 3-Methyl Ether eliminates the metabolic site entirely. Its synthesis typically involves O-methylation of nororipavine derivatives followed by Grignard addition at C6, preserving the etheno bridge [4] [9].

Role in Buprenorphine Metabolism and Derivative Synthesis

N-Methylnorbuprenorphine 3-Methyl Ether occupies a unique niche in opioid chemistry: it is not a physiological metabolite but a synthetic analogue designed to circumvent metabolic liabilities inherent to buprenorphine and norbuprenorphine. Its significance is twofold:

Metabolic Pathway Interruption

Buprenorphine undergoes hepatic N-dealkylation via cytochrome P450 enzymes (primarily CYP3A4) to yield norbuprenorphine, a potent mu-opioid agonist implicated in neonatal opioid withdrawal syndrome. The N-methyl group in N-Methylnorbuprenorphine 3-Methyl Ether prevents this dealkylation, rendering it metabolically inert at this site. Additionally, its 3-methyl ether blocks glucuronidation—a detoxification pathway competitive with N-dealkylation. This dual modification shifts metabolic clearance toward alternative routes (e.g., hydroxylation), reducing the formation of active metabolites that contribute to adverse effects [6] [8].

Table 2: Metabolic and Structural Comparison with Buprenorphine Derivatives

PropertyBuprenorphineNorbuprenorphineN-Methylnorbuprenorphine 3-Methyl Ether
N-SubstituentCyclopropylmethylHydrogenMethyl
3-O-GroupPhenolic hydroxylPhenolic hydroxylMethyl ether
Primary MetabolismN-Dealkylation → Norbuprenorphine; GlucuronidationGlucuronidationHydroxylation; Dealkylation blocked
Mu-Opioid Receptor AffinitySub-nanomolar (partial agonist)Sub-nanomolar (full agonist)Not reported (predicted low due to N-methyl)

Synthetic Versatility

As a stable reference standard (CAS 16196-70-6), this compound supports analytical method development for forensic and clinical toxicology. It enables:

  • Chromatographic Resolution: Acts as a retention time marker for LC-MS/MS assays distinguishing buprenorphine metabolites in urine and plasma [1] .
  • Metabolic Profiling: Helps quantify the efficiency of deuteration strategies (e.g., deuterated buprenorphine reduces norbuprenorphine formation by >10-fold) by providing a non-deuterated comparator [6] [8].
  • Structure-Activity Relationship Studies: The N-methyl and 3-methoxy groups exemplify steric hindrance strategies to modulate receptor binding. While norbuprenorphine’s unshielded nitrogen facilitates mu-receptor activation, the N-methyl group likely disrupts this interaction, diminishing opioid activity [4] [7].

In drug discovery, this molecule serves as an intermediate for further modifications—such as quaternary ammonium salts for peripherally restricted opioids or radiolabeled versions for receptor imaging. Its inertness to metabolic degradation makes it a valuable probe for studying blood-brain barrier penetration dynamics independent of enzymatic interference [7].

Properties

CAS Number

16196-70-6

Product Name

N-Methylnorbuprenorphine 3-Methyl Ether

IUPAC Name

(2S)-2-[(1S,2S,6R,14R,15R,16R)-11,15-dimethoxy-5-methyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-16-yl]-3,3-dimethylbutan-2-ol

Molecular Formula

C27H39NO4

Molecular Weight

441.6 g/mol

InChI

InChI=1S/C27H39NO4/c1-23(2,3)24(4,29)18-15-25-10-11-27(18,31-7)22-26(25)12-13-28(5)19(25)14-16-8-9-17(30-6)21(32-22)20(16)26/h8-9,18-19,22,29H,10-15H2,1-7H3/t18-,19-,22-,24+,25-,26+,27-/m1/s1

InChI Key

KNDFXYGKWIQXNP-VFERFCJDSA-N

SMILES

CC(C)(C)C(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)OC)O4)C)OC)O

Synonyms

[5α,7α(S)]-α-(1,1-Dimethylethyl)-4,5-epoxy-18,19-dihydro-3,6-dimethoxy-α,17-dimethyl-14-ethenomorphinan-7-methanol; 7α-(1-hydroxy-1,2,2-trimethylpropyl)6,14-endo-ethanotetrahydrothebaine; (αS,5α,7α)-(1,1-Dimethylethyl)-4,5-epoxy-18,19-dihydro-3,6-dim

Canonical SMILES

CC(C)(C)C(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)OC)O4)C)OC)O

Isomeric SMILES

C[C@]([C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)OC)O4)C)OC)(C(C)(C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.